Cas no 1708250-34-3 (5-Nitro-2-(2-trifluoromethyl-phenyl)-2H-[1,2,3]triazole-4-carboxylic acid)
![5-Nitro-2-(2-trifluoromethyl-phenyl)-2H-[1,2,3]triazole-4-carboxylic acid structure](https://ja.kuujia.com/scimg/cas/1708250-34-3x500.png)
5-Nitro-2-(2-trifluoromethyl-phenyl)-2H-[1,2,3]triazole-4-carboxylic acid 化学的及び物理的性質
名前と識別子
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- 5-Nitro-2-(2-trifluoromethyl-phenyl)-2H-[1,2,3]triazole-4-carboxylic acid
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- インチ: 1S/C10H5F3N4O4/c11-10(12,13)5-3-1-2-4-6(5)16-14-7(9(18)19)8(15-16)17(20)21/h1-4H,(H,18,19)
- InChIKey: HTSUJASRZJEAES-UHFFFAOYSA-N
- ほほえんだ: N1=C([N+]([O-])=O)C(C(O)=O)=NN1C1=CC=CC=C1C(F)(F)F
5-Nitro-2-(2-trifluoromethyl-phenyl)-2H-[1,2,3]triazole-4-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM509786-1g |
5-Nitro-2-(2-(trifluoromethyl)phenyl)-2H-1,2,3-triazole-4-carboxylicacid |
1708250-34-3 | 97% | 1g |
$505 | 2022-09-29 |
5-Nitro-2-(2-trifluoromethyl-phenyl)-2H-[1,2,3]triazole-4-carboxylic acid 関連文献
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Juan Jin,Ming-Jun Jia,Yu Peng,Qin Hou,Ji-Qing Xu CrystEngComm, 2010,12, 1850-1855
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5-Nitro-2-(2-trifluoromethyl-phenyl)-2H-[1,2,3]triazole-4-carboxylic acidに関する追加情報
Comprehensive Overview of 5-Nitro-2-(2-trifluoromethyl-phenyl)-2H-[1,2,3]triazole-4-carboxylic acid (CAS No. 1708250-34-3)
The compound 5-Nitro-2-(2-trifluoromethyl-phenyl)-2H-[1,2,3]triazole-4-carboxylic acid (CAS No. 1708250-34-3) is a highly specialized chemical entity that has garnered significant attention in the fields of medicinal chemistry and material science. Its unique molecular structure, featuring a nitro group, a trifluoromethylphenyl moiety, and a triazole-carboxylic acid backbone, makes it a versatile intermediate for synthesizing advanced pharmaceuticals and functional materials. Researchers are particularly interested in its potential applications in drug discovery, where its triazole ring and carboxylic acid group can serve as key pharmacophores.
In recent years, the demand for nitro-substituted triazole derivatives like 5-Nitro-2-(2-trifluoromethyl-phenyl)-2H-[1,2,3]triazole-4-carboxylic acid has surged due to their role in developing antimicrobial agents and anti-inflammatory drugs. The presence of the trifluoromethyl group enhances the compound's metabolic stability and bioavailability, making it a valuable scaffold for optimizing drug candidates. Additionally, its nitro group contributes to its reactivity, enabling further derivatization for targeted therapeutic applications.
From a synthetic chemistry perspective, CAS No. 1708250-34-3 is often utilized in click chemistry reactions, where its triazole core facilitates efficient coupling with other functional groups. This property aligns with the growing trend of green chemistry, as it minimizes waste and improves reaction yields. The compound's compatibility with microwave-assisted synthesis and flow chemistry techniques further underscores its relevance in modern laboratory practices.
The 5-Nitro-2-(2-trifluoromethyl-phenyl)-2H-[1,2,3]triazole-4-carboxylic acid also exhibits potential in material science, particularly in the design of high-performance polymers and coordination complexes. Its carboxylic acid functionality allows for metal ion chelation, which is critical for developing catalysts and sensors. Moreover, the electron-withdrawing nitro and trifluoromethyl groups can fine-tune the electronic properties of materials, making them suitable for optoelectronic devices and organic semiconductors.
As the scientific community continues to explore the applications of nitro-triazole-carboxylic acid derivatives, questions frequently arise about their synthetic routes, spectroscopic characterization, and biological activity. For instance, researchers often search for optimized protocols to prepare CAS No. 1708250-34-3 with high purity and yield. Others investigate its structure-activity relationships to identify novel therapeutic targets. These inquiries reflect the compound's broad utility and the need for further research.
In conclusion, 5-Nitro-2-(2-trifluoromethyl-phenyl)-2H-[1,2,3]triazole-4-carboxylic acid (CAS No. 1708250-34-3) represents a cutting-edge chemical tool with multifaceted applications. Its integration into drug development, catalysis, and advanced materials highlights its importance in contemporary science. Future studies will likely uncover even more innovative uses for this remarkable compound, solidifying its place in the pantheon of high-value chemical intermediates.
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